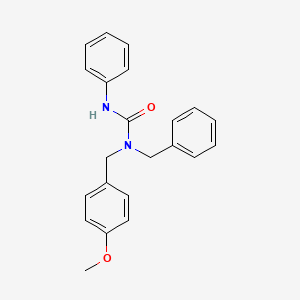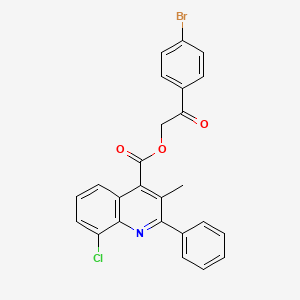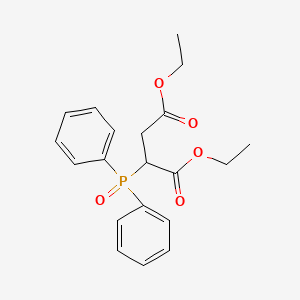
1-Benzyl-1-(4-methoxybenzyl)-3-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-1-(4-methoxybenzyl)-3-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of benzyl, methoxybenzyl, and phenyl groups attached to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1-(4-methoxybenzyl)-3-phenylurea typically involves the reaction of benzyl isocyanate with 4-methoxybenzylamine and phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1-Benzyl-1-(4-methoxybenzyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学研究应用
1-Benzyl-1-(4-methoxybenzyl)-3-phenylurea has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for designing inhibitors of specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: Researchers study the compound’s interactions with biological macromolecules to understand its potential effects on cellular processes.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the synthesis of specialty chemicals or as a catalyst in certain reactions.
作用机制
The mechanism of action of 1-Benzyl-1-(4-methoxybenzyl)-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target of the compound.
相似化合物的比较
1-Benzyl-3-phenylurea: Lacks the methoxybenzyl group, which may affect its reactivity and applications.
1-(4-Methoxybenzyl)-3-phenylurea: Lacks the benzyl group, which may influence its binding affinity to certain targets.
1-Benzyl-1-(4-methoxybenzyl)-urea:
Uniqueness: 1-Benzyl-1-(4-methoxybenzyl)-3-phenylurea is unique due to the presence of all three substituents (benzyl, methoxybenzyl, and phenyl) attached to the urea moiety. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it a valuable candidate for various applications in research and industry.
属性
分子式 |
C22H22N2O2 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
1-benzyl-1-[(4-methoxyphenyl)methyl]-3-phenylurea |
InChI |
InChI=1S/C22H22N2O2/c1-26-21-14-12-19(13-15-21)17-24(16-18-8-4-2-5-9-18)22(25)23-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,23,25) |
InChI 键 |
OOYFTBTXKQDTHY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclopentyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15151826.png)

![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B15151844.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B15151846.png)
![5-bromo-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B15151848.png)


![3-[({1-hydroxy-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecyloxy)benzoic acid](/img/structure/B15151866.png)
![6-(2,6-dimethylmorpholin-4-yl)-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15151869.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 8-chloro-2-phenylquinoline-4-carboxylate](/img/structure/B15151872.png)

![N~2~-(4-ethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B15151883.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B15151902.png)
![(2E)-3-({3-[ethyl(phenyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B15151915.png)
